Copper acetate

Nanomaterials synthesis Metal oxide semiconductors Precursor engineering

Copper acetate (CAS 4180-12-5), chemically designated as copper(1+) acetate or acetic acid copper salt (Cu(CH₃COO)), is a transition metal carboxylate that belongs to the class of copper(I) compounds. As a base metal acetate, it exhibits distinct redox chemistry and coordination behavior relative to both its copper(II) acetate counterparts and other transition metal acetates such as nickel(II) acetate or palladium(II) acetate.

Molecular Formula C2H4CuO2
Molecular Weight 123.6 g/mol
CAS No. 4180-12-5
Cat. No. B3052475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper acetate
CAS4180-12-5
Molecular FormulaC2H4CuO2
Molecular Weight123.6 g/mol
Structural Identifiers
SMILESCC(=O)O.[Cu]
InChIInChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyUMRSVAKGZBVPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Acetate CAS 4180-12-5: Procurement Specifications and Material Class Identification


Copper acetate (CAS 4180-12-5), chemically designated as copper(1+) acetate or acetic acid copper salt (Cu(CH₃COO)), is a transition metal carboxylate that belongs to the class of copper(I) compounds . As a base metal acetate, it exhibits distinct redox chemistry and coordination behavior relative to both its copper(II) acetate counterparts and other transition metal acetates such as nickel(II) acetate or palladium(II) acetate [1]. The compound is commercially available as an anhydrous form (CAS 4180-12-5) or as the monohydrate (CAS 6046-93-1), with the distinction having significant implications for thermal processing and moisture-sensitive applications .

Why Copper Acetate CAS 4180-12-5 Cannot Be Replaced by Alternative Copper Salts or Other Metal Acetates


Generic substitution of copper acetate (CAS 4180-12-5) with other copper salts or alternative metal acetates introduces quantifiable performance divergence in catalysis, materials synthesis, and thermal processing. Systematic comparative studies demonstrate that the choice of copper precursor—acetate versus nitrate versus chloride—produces statistically significant differences in nanoparticle size distribution, morphology, band gap energy, and catalytic active site density [1]. Furthermore, cross-metal comparisons reveal that copper acetate exhibits distinct reaction kinetics when forming heterobimetallic complexes with palladium, differing from both nickel(II) acetate and cobalt(II) acetate under identical conditions [2]. These differences are not marginal; they represent fundamental variations in coordination chemistry, decomposition thermodynamics, and resulting material properties that directly impact downstream process reproducibility and product specifications [1][2].

Copper Acetate CAS 4180-12-5: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Nanoparticle Size Control: Copper Acetate vs. Copper Nitrate in CuO Synthesis

In ultrasonic-assisted thermal decomposition synthesis of CuO nanoparticles, copper acetate (Cu-A) produces finer and more uniform particles compared to copper nitrate (Cu-N) under identical processing conditions [1]. This morphological difference translates directly to a quantifiable difference in band gap energy, with the copper acetate-derived sample exhibiting a larger band gap relative to both the copper nitrate-derived sample and bulk CuO [1].

Nanomaterials synthesis Metal oxide semiconductors Precursor engineering

Catalytic Active Site Generation: Copper Acetate vs. Copper Nitrate vs. Copper Sulfate in Supported Catalyst Systems

When preparing copper nanocatalysts on activated carbon via the polyol process, the choice of copper precursor directly dictates catalytic activity. Copper nitrate-derived catalysts exhibit the highest activity (158,720 h⁻¹ TOF), followed by copper acetate, and then copper sulfate, establishing a clear precursor-dependent activity hierarchy [1]. In a separate study on Cu/ZrO₂ catalysts for CO₂ hydrogenation to methanol, copper acetate monohydrate as precursor generates a greater number of active interfacial sites (Cu⁰–a-ZrO₂) compared to alternative precursors [2].

Heterogeneous catalysis Catalyst preparation Active site engineering

Thermal Decomposition Activation Energy: Copper Acetate vs. Nickel Acetate vs. Magnesium Acetate

Thermogravimetric analysis of metal acetates under nitrogen flow reveals that copper acetate exhibits a distinct decomposition activation energy that differentiates it from nickel(II) acetate and magnesium acetate [1]. The activation energy for the thermal decomposition of copper(II) acetate monohydrate has been determined as 128.5 kJ/mol in air using the Bna kinetic model [2], representing a quantifiable parameter for process design in thermal treatment applications.

Thermal analysis Decomposition kinetics Metal oxide precursor processing

Heterobimetallic Complex Formation Kinetics: Copper(II) Acetate vs. Nickel(II) Acetate vs. Cobalt(II) Acetate with Palladium(II) Acetate

Spectrophotometric kinetic studies demonstrate that copper(II) acetate reacts with palladium(II) acetate to form heterobimetallic complexes Pdᴵᴵ(μ-OOCMe)₄Mᴵᴵ(OH₂)(HOOCMe)₂ (where M = Cu, Co, or Ni) at rates that differ from both cobalt(II) acetate and nickel(II) acetate under identical conditions [1]. The reaction kinetics are significantly influenced by the presence of nucleophiles such as water or acetonitrile, which activate the kinetically inert ring structure of the palladium complex [1].

Coordination chemistry Bimetallic catalyst precursors Reaction kinetics

NH₃-SCR Catalyst Performance: Copper Acetate vs. Copper Nitrate vs. Copper Sulfate as Precursors for Cu/SSZ-13

In the preparation of Cu/SSZ-13 catalysts for NH₃ selective catalytic reduction (SCR) of NO, copper acetate as precursor yields the largest number of isolated Cu²⁺ species and strong Lewis acid sites compared to copper nitrate and copper sulfate precursors [1]. This speciation difference is directly consequential for low-temperature NH₃-SCR performance, where isolated Cu²⁺ sites are the active centers for the reaction.

Selective catalytic reduction Emission control catalysis Zeolite-based catalysts

Coordination Polymer Magnetic Architecture: Unique Copper Acetate Paddlewheel Dimer-to-Monomer Chain Assembly

Copper acetate forms a distinctive ABBABB coupled linear chain coordination polymer comprising alternating dicopper(II) tetraacetate (paddlewheel) units bridged to copper(II) acetate monomer units via axial η²:η¹:µ₂ coordinated acetate bridges [1]. This architecture is rare among reported copper acetate coordination polymers. Magnetic susceptibility data confirm that the Cu(II) dimer exhibits classic antiferromagnetic exchange, while the S = 1/2 Cu(II) monomer remains uncompensated in the ground state at low temperature [1]. This structural and magnetic signature differentiates copper acetate from other copper carboxylates and transition metal acetates that do not adopt this specific alternating dimer-monomer chain topology.

Coordination polymers Magnetic materials Metal-organic frameworks

Copper Acetate CAS 4180-12-5: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Precursor for Size-Controlled CuO Nanoparticle Synthesis in Optoelectronic Device Fabrication

Copper acetate (CAS 4180-12-5) is the preferred precursor for synthesizing CuO nanoparticles with controlled particle size distribution and tunable band gap properties. Direct comparative data demonstrate that copper acetate yields finer and more uniform particles than copper nitrate under identical ultrasonic-assisted thermal decomposition conditions, resulting in a wider band gap suitable for quantum confinement-based optoelectronic applications [1]. This precursor-dependent morphological control is essential for fabricating semiconductor layers in solar cells, photodetectors, and gas sensors where band gap engineering directly dictates device performance.

Catalyst Precursor for NH₃-SCR Emission Control Systems Requiring Optimized Low-Temperature Activity

In the preparation of Cu/SSZ-13 zeolite catalysts for selective catalytic reduction of NOx emissions, copper acetate as the copper source delivers the highest density of isolated Cu²⁺ active sites and strong Lewis acid sites compared to nitrate and sulfate alternatives [2]. This speciation advantage translates directly to enhanced low-temperature SCR performance, a critical requirement for meeting stringent emission regulations in automotive and stationary diesel applications. Procurement decisions for SCR catalyst manufacturing should prioritize copper acetate when low-temperature NOx conversion efficiency is the primary performance metric.

Thermal Processing Operations Requiring Predictable Decomposition Kinetics for Oxide Powder Production

Copper acetate (CAS 4180-12-5) exhibits a well-characterized thermal decomposition activation energy of 128.5 kJ/mol (copper(II) acetate monohydrate form) [3], providing a quantifiable basis for designing calcination protocols in oxide powder manufacturing. This kinetic parameter differentiates copper acetate from other metal acetates and enables precise control over thermal treatment schedules in processes such as ceramic powder synthesis, catalyst support preparation, and metal oxide thin film fabrication. The documented stepwise decomposition behavior under both nitrogen and air atmospheres supports reproducible scale-up from laboratory to production volumes.

Rational Synthesis of Bimetallic Pd-Cu Heterogeneous Catalyst Precursors via Controlled Metal Incorporation

The distinct reaction kinetics of copper acetate with palladium(II) acetate in forming heterobimetallic Pd-Cu complexes, which differ from analogous reactions with nickel(II) acetate and cobalt(II) acetate [4], enable controlled stoichiometric incorporation of copper into bimetallic catalyst precursors. This kinetic differentiation is valuable for synthesizing Pd-Cu bimetallic catalysts with precise compositional control and uniform metal distribution, particularly for applications in cross-coupling catalysis, hydrogenation reactions, and electrochemical energy conversion where synergistic Pd-Cu interactions enhance catalytic performance.

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